3-Acetyldeoxynivalenol

描述

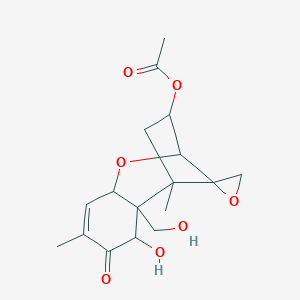

3-Acetyldeoxynivalenol is a mycotoxin belonging to the trichothecene family, produced by Fusarium species such as Fusarium graminearum and Fusarium culmorum. It is a derivative of deoxynivalenol, formed by the acetylation of deoxynivalenol at the C-3 position. This compound is commonly found in cereals and grains, including wheat, barley, and corn, and poses significant health risks to both humans and animals due to its toxic properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyldeoxynivalenol involves the acetylation of deoxynivalenol. This can be achieved through the reaction of deoxynivalenol with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and requires careful control to avoid over-acetylation .

Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of Fusarium species on suitable substrates such as grains. The mycotoxin is then extracted and purified using techniques such as high-performance liquid chromatography combined with immunoaffinity clean-up .

化学反应分析

Types of Reactions: 3-Acetyldeoxynivalenol undergoes various chemical reactions, including:

Hydrolysis: The acetyl group can be hydrolyzed to revert to deoxynivalenol.

Oxidation: It can undergo oxidation reactions, leading to the formation of more toxic derivatives.

Reduction: Reduction reactions can modify the epoxide group, altering its toxicity.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetyl group.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride can be employed.

Major Products Formed:

Hydrolysis: Deoxynivalenol.

Oxidation: Various oxidized derivatives with increased toxicity.

Reduction: Reduced forms of the compound with altered biological activity.

科学研究应用

Toxicological Studies

Liver Toxicity and Mechanisms of Action

Recent studies have demonstrated that 3-Ac-DON can induce significant oxidative stress and liver injury in animal models. For instance, exposure to 3-Ac-DON resulted in elevated levels of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), indicating hepatotoxicity. The underlying mechanisms involve endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR), leading to cell death and immune cell infiltration in the liver .

Comparative Toxicity with Deoxynivalenol

Toxicological comparisons reveal that while 3-Ac-DON is less potent than DON, it still poses significant risks. Studies indicate that 3-Ac-DON is approximately 1.4 times less toxic than DON based on lethal dose metrics in mice . However, both compounds exhibit similar mechanisms of action, affecting protein synthesis and cellular integrity.

Metabolism and Bioavailability

Metabolic Pathways

The metabolism of 3-Ac-DON has been a subject of extensive research. Upon ingestion, it is rapidly hydrolyzed to DON by digestive enzymes and gut microbiota. Studies have shown that the small intestine and liver are primary sites for this deacetylation process, which can influence the overall toxicity profile of the compound .

Human Urinary Excretion Profiles

A human intervention study highlighted the urinary excretion patterns of DON and its acetylated derivatives. The findings revealed that both DON and 3-Ac-DON are absorbed and metabolized efficiently, with implications for dietary exposure assessments .

Biological Effects on Cellular Systems

Impact on Blood-Brain Barrier Integrity

Research has shown that 3-Ac-DON can affect the integrity of the blood-brain barrier (BBB). In vitro studies indicated that while it caused some alterations to barrier function, these effects were less pronounced compared to DON itself. This suggests a differential impact on neurotoxicity between these compounds .

Cellular Responses in Epithelial Cells

In studies involving intestinal epithelial cells, 3-Ac-DON exhibited lower cytotoxicity compared to DON. It was found to have a reduced capacity to activate mitogen-activated protein kinases (MAPK), which are crucial for maintaining tight junction integrity in intestinal barriers . This suggests potential applications in understanding gut health and mycotoxin interactions with gastrointestinal systems.

Case Studies

作用机制

3-Acetyldeoxynivalenol exerts its toxic effects primarily through the inhibition of protein synthesis. It binds to the ribosome, interfering with the peptidyl transferase function, which disrupts the initiation and elongation phases of translation. This leads to ribotoxic stress, resulting in the activation of intracellular protein kinases, selective gene expression, and apoptosis. The compound also induces oxidative stress by generating reactive oxygen species and lipid peroxidation .

相似化合物的比较

15-Acetyldeoxynivalenol: Another acetylated derivative of deoxynivalenol, differing in the position of the acetyl group.

Comparison:

Toxicity: 3-Acetyldeoxynivalenol and 15-acetyldeoxynivalenol are generally more toxic than deoxynivalenol due to the presence of the acetyl group, which enhances their ability to penetrate cell membranes.

Chemical Properties: The acetylation at different positions (C-3 vs. C-15) results in variations in their chemical behavior and biological activity.

Applications: While all three compounds are used in research and industry, this compound is particularly noted for its role in studying oxidative stress and lipid metabolism

属性

IUPAC Name |

[3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFIQZBYNGPCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921817 | |

| Record name | 7,15-Dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetyldeoxynivalenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50722-38-8, 115825-62-2 | |

| Record name | 3-Acetyldeoxynivalenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,15-Dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyldeoxynivalenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185.5 - 186 °C | |

| Record name | Acetyldeoxynivalenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-acetyldeoxynivalenol and why is it of concern?

A1: this compound (3-ADON) is a type B trichothecene mycotoxin, primarily produced by certain Fusarium species like Fusarium graminearum. It often contaminates cereal crops such as wheat and barley, posing a risk to human and animal health. []

Q2: How does 3-ADON exert its toxic effects?

A2: 3-ADON, like other trichothecenes, primarily targets actively dividing cells. It inhibits protein synthesis by binding to the ribosomes, disrupting crucial cellular processes. This leads to a range of adverse effects, particularly in the gastrointestinal tract, immune system, and rapidly dividing tissues. [, ]

Q3: What happens to 3-ADON once ingested?

A4: Research in broiler chickens and pigs revealed that 3-ADON is rapidly absorbed and undergoes nearly complete presystemic hydrolysis to DON. This suggests that a significant portion of the ingested 3-ADON might exert its effects as DON after being metabolized by the body. [, ]

Q4: How is 3-ADON detected and quantified in food and feed?

A4: Several analytical methods have been developed to detect and quantify 3-ADON in various matrices. These methods include:

- Gas Chromatography (GC): This technique involves separating 3-ADON from other sample components based on volatility. Detection can be achieved using electron capture detectors (ECD) or mass spectrometry (MS). []

- High-Performance Liquid Chromatography (HPLC): This method separates 3-ADON based on its chemical properties and utilizes various detectors, including diode array detectors (DAD) and MS. [, ]

- Enzyme-Linked Immunosorbent Assay (ELISA): This technique utilizes antibodies specific to 3-ADON for detection and quantification. It's a relatively rapid and cost-effective method, suitable for screening purposes. [, ]

Q5: What are the challenges in accurately measuring 3-ADON levels?

A5: Accurately measuring 3-ADON levels can be challenging due to factors like:

- Co-occurrence with other mycotoxins: 3-ADON often occurs alongside other mycotoxins, necessitating methods capable of simultaneously analyzing multiple compounds. [, , ]

Q6: What are the advantages of using stable isotope dilution analysis for 3-ADON quantification?

A6: Stable isotope dilution analysis (SIDA) offers several advantages for 3-ADON quantification, including:

- Reduced Matrix Effects: The use of an isotopically labeled analog of the analyte helps minimize matrix effects, enhancing the reliability of the results. [, ]

Q7: How is 3-ADON biosynthesized by Fusarium fungi?

A12: The biosynthesis of 3-ADON in Fusarium species involves a complex multi-step pathway starting with the precursor molecule, farnesyl pyrophosphate. This pathway includes several enzymatic reactions, including cyclization, oxidation, and acetylation steps. Studies using labeled precursors, such as [1-13C]acetate, have provided insights into the biosynthetic route and the key intermediates involved. [, , , , , ]

Q8: What is the role of isotrichodermin in 3-ADON biosynthesis?

A13: Isotrichodermin is a key intermediate in the biosynthetic pathway of 3-ADON. Studies have demonstrated that Fusarium culmorum can convert isotrichodermin to 3-ADON through a series of enzymatic steps involving hydroxylations, acetylations, and deacetylations. [, , ]

Q9: What factors influence 3-ADON production by Fusarium graminearum?

A9: Several factors have been identified that can influence 3-ADON production by Fusarium graminearum, including:

- Metal ions: Studies have shown that the presence of certain metal ions, such as Mg2+, Mn2+, Zn2+, and Fe2+, can either stimulate or inhibit 3-ADON production, depending on their concentration and the specific metal ion. [, ]

Q10: What is the chemical structure of 3-ADON?

A10: this compound (3-ADON) is a type B trichothecene mycotoxin. Its chemical structure consists of a core tetracyclic ring system, characteristic of trichothecenes, with an epoxide group at the 12,13-carbon positions. It has a hydroxyl group at C-15 and an acetyl group attached to the hydroxyl group at the C-3 position.

Q11: What is the molecular formula and weight of 3-ADON?

A11: The molecular formula of 3-ADON is C17H22O7, and its molecular weight is 338.36 g/mol.

Q12: What are the spectroscopic characteristics of 3-ADON?

A12: 3-ADON can be characterized by various spectroscopic techniques, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。